Tungsten carbide

描述

Tungsten carbide is a gray powder. (NTP, 1992)

科学研究应用

Cutting Tools

Tungsten Carbide is a major constituent in hardmetals used for cutting tools . Its hardness and resistance to wear make it an excellent choice for machining and metalworking applications. The last 20 years have seen significant efforts in the synthesis and application of nanocrystalline tungsten carbide for the production of nanostructured hardmetals .

Nanocrystalline Powders

Nanocrystalline tungsten carbide powders have been synthesized for various applications . These powders have unique properties that make them suitable for a range of applications. The sintering of these powders and their thermal stability are areas of active research .

Binderless Tungsten Carbide (BTC)

BTC has been developed as an alternative to WC-Co alloys, which have been associated with concerns such as price instability, toxicity, and properties degeneration . BTC has been used to a limited extent for specialized applications, such as mechanical seals undergoing high burden and high-temperature electrical contacts .

Catalysts

Tungsten Carbide has been identified as a viable alternative to noble metal catalysts . It has been shown to be applicable for a wide variety of catalytic reactions, such as hydrogenation (HYD), hydrodeoxygenation (HDO), hydrodesulphurisation (HDS), hydrodenitrogenation (HDN), and isomerisation .

Armor-Piercing Ammunition

Tungsten Carbide is often used in armor-piercing ammunition . Its hardness and density make it an effective material for penetrating armor.

Neutron Reflector

Tungsten Carbide is an effective neutron reflector . This property makes it useful in nuclear technology.

Balance Weights

Hard carbides, especially tungsten carbide, are used by athletes for balance . The high density of tungsten carbide makes it an ideal material for this purpose.

作用机制

Target of Action

Tungsten carbide (WC) is a chemical compound containing equal parts of tungsten and carbon atoms . It is primarily used in industrial machinery, cutting tools, chisels, abrasives, armor-piercing shells, and jewelry . The primary targets of tungsten carbide are materials that require cutting, shaping, or drilling. It is also used in the manufacture of wear-resistant components due to its hardness and durability .

Mode of Action

Tungsten carbide interacts with its targets by providing a hard, durable surface that can withstand high levels of stress and temperature. Its hardness is comparable to corundum (α-Al2O3) and can only be polished and finished with abrasives of superior hardness such as cubic boron nitride and diamond powder . It is approximately three times as stiff as steel, with a Young’s modulus of approximately 530–700 GPa .

Biochemical Pathways

When combined with other chemicals such as cobalt, it has been shown to affect biochemical pathways related to carcinogenicity . Cobalt ions released from cobalt-tungsten carbide can affect these pathways .

Pharmacokinetics

It’s worth noting that tungsten carbide is insoluble in water but soluble in nitric acid and hydrofluoric acid .

Result of Action

The primary result of tungsten carbide’s action is the ability to cut, shape, or drill materials with high precision and durability. It provides a hard, wear-resistant surface that can withstand high levels of stress and temperature . In the context of health effects, exposure to cobalt-tungsten carbide powders and hard metals has been associated with lung cancer mortality among manufacturing workers .

Action Environment

The efficacy and stability of tungsten carbide are influenced by environmental factors such as temperature and pressure. It maintains its hardness and impact strength even at cryogenic temperatures . It is prepared by heating tungsten metal and carbon at 1,400–2,000 °C . In terms of safety, tungsten carbide can pose a health hazard when it’s inhaled or comes into contact with the skin or eyes .

属性

IUPAC Name |

methanidylidynetungsten(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C.W/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONOETXJSWQNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

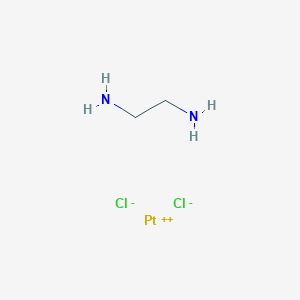

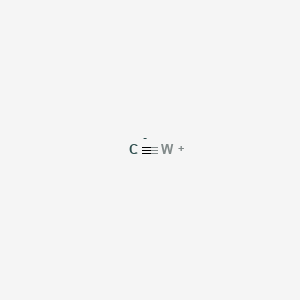

[C-]#[W+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C.W, WC, CW | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tungsten carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten carbide is a gray powder. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides; [NIOSH], GREY-TO-BLACK POWDER., A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide (cemented) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

10832 °F at 760 mmHg (NTP, 1992), 6000 °C, 10832 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

15.6 at 64 °F (NTP, 1992) - Denser than water; will sink, 15.6 g/cm³, 15.6 at 64 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4 mmHg | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Product Name |

Tungsten carbide | |

CAS RN |

11130-73-7; 12070-12-1, 11130-73-7, 12070-12-1 | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4946 to 5126 °F (NTP, 1992), 2780 °C, 4946-5126 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Q & A

Q1: What are the key properties that make tungsten carbide a desirable material for various applications?

A1: Tungsten carbide (WC) exhibits a unique combination of properties that contribute to its widespread use:

- Exceptional Hardness: WC is renowned for its high hardness, surpassing that of many metals and ceramics [, , ]. This hardness arises from the strong covalent bonding within its crystal structure.

- Wear Resistance: This hardness directly translates into excellent wear resistance, making WC suitable for applications involving abrasive wear, such as cutting tools and wear parts [, , , , ].

- High Melting Point: With a melting point around 2,870 °C, WC demonstrates remarkable stability at elevated temperatures, making it suitable for high-temperature applications [, , ].

- Chemical Stability: WC exhibits good resistance to oxidation and corrosion in various environments, further expanding its application range [, ].

Q2: How does the microstructure of tungsten carbide impact its performance?

A2: The microstructure of WC, particularly the grain size and distribution of the cobalt binder phase, significantly influences its properties.

- Finer Grain Size: Generally, finer WC grains contribute to higher hardness and wear resistance but may slightly compromise toughness [, , , ].

- Cobalt Content: The cobalt binder enhances toughness and facilitates sintering but can lower hardness and wear resistance at higher concentrations [, , , ].

Q3: What are some specific examples of how tungsten carbide is used in different industries?

A3: The unique properties of WC make it indispensable across various industries:

- Metalworking: Cutting tools, drills, and milling cutters benefit from WC's hardness and wear resistance [, , , , , , ].

- Mining: Drill bits and wear parts used in mining operations rely on WC's durability under harsh conditions [, ].

- Oil and Gas: WC finds application in drill bits and other components exposed to abrasive wear in oil and gas extraction [, ].

Q4: Can tungsten carbide be used in applications beyond wear resistance?

A4: Yes, WC's unique properties extend its utility beyond traditional wear-resistant applications. For instance:

- Electrocatalysis: Research explores WC, particularly nanoporous structures, as a potential alternative to platinum-based catalysts in fuel cells and electrochemical water splitting [, , ]. WC's ability to catalyze reactions like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) is of significant interest.

Q5: What are the challenges associated with machining tungsten carbide?

A5: Machining WC presents challenges due to its hardness and brittleness. Conventional machining methods are often ineffective.

- Specialized Techniques: Techniques like grinding with cubic boron nitride (CBN) wheels or electrical discharge machining (EDM) are often employed [, ].

- Ultraprecision Machining: For applications demanding high precision and surface quality, techniques like ultrasonic elliptical vibration cutting are being explored [].

Q6: How can the properties of tungsten carbide be further enhanced?

A6: Researchers are continually exploring ways to enhance WC's properties:

- Alloying: Adding elements like titanium, chromium, or tantalum can modify the microstructure and enhance specific properties, such as oxidation resistance or toughness [, ].

- Coatings: Applying coatings, such as those containing diamond-like carbon (DLC) or other wear-resistant materials, can further improve surface hardness and wear resistance [].

Q7: What are some promising areas of research related to tungsten carbide?

A7: Current research on WC focuses on several key areas:

- Nanostructured WC: Synthesizing WC in the form of nanowires, nanoparticles, or nanoporous structures is an active area of research. These nanostructures offer exciting possibilities for applications in catalysis, energy storage, and sensing [, , ].

- Sustainable WC Production: Research efforts focus on developing more environmentally friendly and cost-effective methods for producing WC powders and components [, ]. This includes exploring the recycling of WC scrap to recover valuable tungsten.

Q8: What are the environmental considerations associated with tungsten carbide?

A8: While WC itself is generally considered chemically inert and environmentally benign, there are environmental considerations associated with:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。